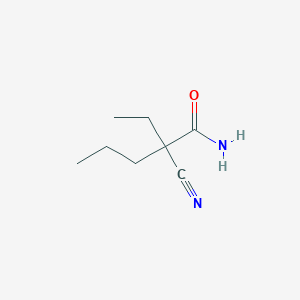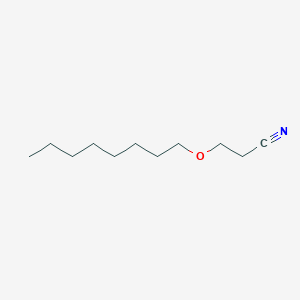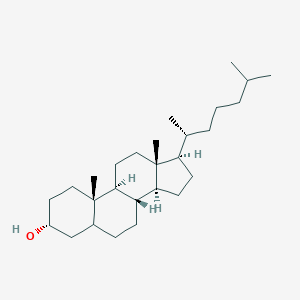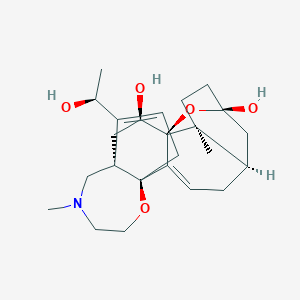
Batrachotoxinin A
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Batrachotoxinin A (BTX-A) is a potent neurotoxin that is found in certain species of frogs, including the golden poison dart frog (Phyllobates terribilis). It is a steroidal alkaloid that acts on voltage-gated sodium channels, leading to depolarization of neurons and ultimately paralysis. Due to its unique mechanism of action, BTX-A has been the subject of extensive scientific research, with potential applications in fields such as medicine and neuroscience.
Wissenschaftliche Forschungsanwendungen
1. Neuropharmacological Research
Batrachotoxinin A is utilized in neuropharmacological research, particularly in studying voltage-sensitive sodium channels in the brain. It's been used as a ligand in assays to investigate local anesthetic activity in various drugs. For instance, [3H]Batrachotoxinin A benzoate binds to sites on voltage-dependent sodium channels, allowing the study of the local anesthetic activity of multiple agents including catecholamine, serotonin, and calcium antagonists (McNeal, Lewandowski, Daly, & Creveling, 1985).
2. Biochemical Studies
In biochemical research, Batrachotoxinin A serves as a tool for understanding the mechanisms of sodium channel operation. Studies have shown that it can be used to examine the effects of pH on sodium channel binding and can aid in identifying specific channel residues (Brown & Daly, 1981).
3. Neurotoxin Research
Research on Batrachotoxinin A has also contributed to the broader field of neurotoxin studies. It's been used to investigate the binding and effects of various neurotoxins on sodium channels. Studies involving [3H]Batrachotoxinin A 20-alpha-benzoate, for example, have provided insights into the allosteric effects of certain toxins on sodium channels, enhancing the understanding of toxin-channel interactions (Payne & Soderlund, 1989).
4. Synthesis and Structural Analysis
Batrachotoxinin A has also been central to studies focusing on its synthesis and structural analysis. For example, research on the total synthesis of Batrachotoxin has shed light on its complex steroidal structure and provided a framework for synthesizing similar compounds (Kurosu & Kishi, 2004).
5. Application in Studying Animal Toxins
Furthermore, it has been instrumental in studying the toxins found in certain bird species. Research involving Batrachotoxin alkaloids from passerine birds has helped to understand how these toxins are present in nature and their potential implications (Dumbacher, Spande, & Daly, 2000).
Eigenschaften
CAS-Nummer |
19457-37-5 |
|---|---|
Produktname |
Batrachotoxinin A |
Molekularformel |
C24 H35 N O5 |
Molekulargewicht |
417.5 g/mol |
IUPAC-Name |
(1R,5R,6S,9R,11S,12R,14R)-22-[(1S)-1-hydroxyethyl]-6,16-dimethyl-10,19-dioxa-16-azahexacyclo[12.5.3.15,9.01,14.02,11.06,11]tricosa-2,21-diene-9,12-diol |
InChI |
InChI=1S/C24H35NO5/c1-15(26)17-6-7-23-18-5-4-16-12-22(28)9-8-20(16,2)24(18,30-22)19(27)13-21(17,23)14-25(3)10-11-29-23/h5-6,15-16,19,26-28H,4,7-14H2,1-3H3/t15-,16+,19+,20-,21-,22+,23-,24-/m0/s1 |
InChI-Schlüssel |
ZKCSFQZJDZSMCH-IGLVISNFSA-N |
Isomerische SMILES |
C[C@@H](C1=CC[C@@]23[C@@]1(C[C@H]([C@@]45C2=CC[C@H]6[C@@]4(CC[C@](C6)(O5)O)C)O)CN(CCO3)C)O |
SMILES |
CC(C1=CCC23C1(CC(C45C2=CCC6C4(CCC(C6)(O5)O)C)O)CN(CCO3)C)O |
Kanonische SMILES |
CC(C1=CCC23C1(CC(C45C2=CCC6C4(CCC(C6)(O5)O)C)O)CN(CCO3)C)O |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



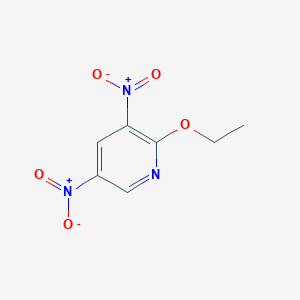



![9,10-Anthracenedione, 1,4-bis[(2-bromo-4,6-dimethylphenyl)amino]-](/img/structure/B100261.png)

